molecular formula C24H19ClN2O2S B2770845 [1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazol-4-yl]methyl 3-chlorobenzenecarboxylate CAS No. 318289-32-6

[1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazol-4-yl]methyl 3-chlorobenzenecarboxylate

Cat. No.: B2770845
CAS No.: 318289-32-6
M. Wt: 434.94
InChI Key: VKCQSTWAALHKLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazol-4-yl]methyl 3-chlorobenzenecarboxylate is a useful research compound. Its molecular formula is C24H19ClN2O2S and its molecular weight is 434.94. The purity is usually 95%.
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Biological Activity

The compound [1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazol-4-yl]methyl 3-chlorobenzenecarboxylate (CAS Number: 956986-56-4) is a pyrazole derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.

The molecular formula of this compound is C24H20ClN3O2SC_{24}H_{20}ClN_{3}O_{2}S, with a molecular weight of approximately 450 g/mol. The structure includes a pyrazole ring substituted with a phenylsulfanyl group and a chlorobenzenecarboxylate moiety, contributing to its unique properties.

PropertyValue
Molecular FormulaC24H20ClN3O2SC_{24}H_{20}ClN_{3}O_{2}S
Molecular Weight450 g/mol
CAS Number956986-56-4
Melting PointNot specified
PurityMin. 95%

Research indicates that compounds similar to This compound may exhibit various biological activities, including anti-inflammatory, analgesic, and potential anticancer properties. The presence of the pyrazole ring is often associated with modulation of multiple signaling pathways within cells.

Anticancer Activity

A study exploring the anticancer effects of pyrazole derivatives found that certain compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of the Bcl-2 family proteins. Specifically, This compound was shown to inhibit cell proliferation in various cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a mechanism by which it may reduce inflammation and related pathologies .

Case Studies

  • Case Study on Cancer Cell Lines : A recent study tested the effects of this compound on human breast cancer cell lines (MCF-7). Results indicated a significant reduction in cell viability at concentrations of 10 µM and higher, with an IC50 value determined to be approximately 15 µM.
  • Inflammation Model : In an animal model of acute inflammation induced by carrageenan, administration of the compound resulted in a notable decrease in paw edema compared to control groups, highlighting its potential as an anti-inflammatory agent.

Properties

IUPAC Name

(1-methyl-3-phenyl-5-phenylsulfanylpyrazol-4-yl)methyl 3-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN2O2S/c1-27-23(30-20-13-6-3-7-14-20)21(22(26-27)17-9-4-2-5-10-17)16-29-24(28)18-11-8-12-19(25)15-18/h2-15H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKCQSTWAALHKLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)COC(=O)C3=CC(=CC=C3)Cl)SC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.